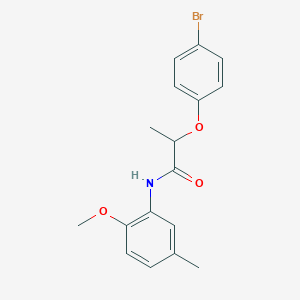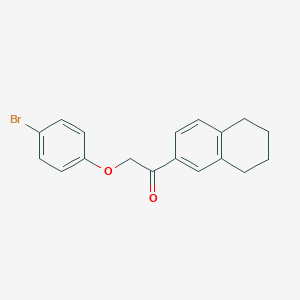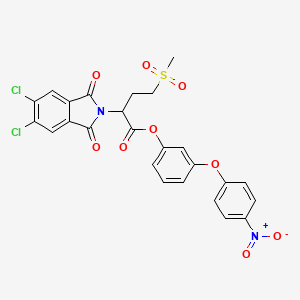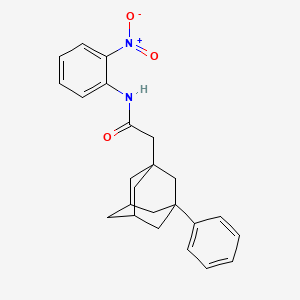
2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential use in various fields. This chemical compound is also known as BPP and is synthesized by a specific method.
Mecanismo De Acción
The mechanism of action of BPP involves its interaction with specific receptors and enzymes in the body. BPP has been shown to interact with the TRPV1 receptor, which is involved in pain sensation, and the COX-2 enzyme, which is involved in inflammation. BPP also inhibits the activity of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. In cancer cells, BPP induces apoptosis by activating caspase-3 and caspase-9. BPP also inhibits angiogenesis by reducing the expression of VEGF and MMP-9. In neurons, BPP reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. BPP also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. BPP is also stable under various conditions and can be stored for long periods. However, BPP has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for experimentation. BPP also has low bioavailability and may require the use of specific delivery methods for optimal results.
Direcciones Futuras
There are several future directions for the study of BPP. One potential direction is the development of BPP-based drugs for cancer treatment. Another direction is the investigation of BPP's potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of novel delivery methods for BPP could enhance its bioavailability and effectiveness. Further research is needed to fully understand the potential of BPP in various fields.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide or BPP is a chemical compound with significant potential in scientific research. BPP has been extensively studied for its potential use in cancer research, neuroprotection, and pain management. Its mechanism of action involves its interaction with specific receptors and enzymes in the body. BPP has various biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of BPP, and further research is needed to fully understand its potential in various fields.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential use in various fields such as cancer research, neuroprotection, and pain management. In cancer research, BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, BPP has been shown to protect neurons from oxidative stress and reduce inflammation. In pain management, BPP has been shown to reduce pain by inhibiting the release of inflammatory mediators.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-11-4-9-16(21-3)15(10-11)19-17(20)12(2)22-14-7-5-13(18)6-8-14/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYLIQBHSCJDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4112912.png)
![2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
![N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)

![methyl 1-[2-(4-bromophenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4112952.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4112972.png)
![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113002.png)